Functional Switch from SLC6A14 Transporter Substrate to Blocker via α-Methylation
The active metabolite of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate, α-methyltryptophan (α-MT), acts as a potent blocker of the SLC6A14 (ATB0,+) amino acid transporter, whereas 1-methyltryptophan (a closely related analog) is a transportable substrate [1]. α-MT blocks the transport function of SLC6A14 with an IC50 of approximately 250 µM under conditions simulating normal plasma amino acid concentrations [1]. This functional blockade is not observed with unmodified tryptophan or its methyl ester [1].
| Evidence Dimension | Functional interaction with SLC6A14 (ATB0,+) |
|---|---|
| Target Compound Data | Blocker (IC50 = ~250 µM) [1] |
| Comparator Or Baseline | 1-Methyltryptophan (transportable substrate) |
| Quantified Difference | Switch from substrate to inhibitor with an IC50 of ~250 µM |
| Conditions | Xenopus laevis oocytes expressing human SLC6A14; uptake of radiolabeled amino acids measured under physiological ion and amino acid concentrations |
Why This Matters
This functional switch is the defining pharmacological feature for studies on amino acid deprivation therapy in SLC6A14-positive cancers, a property not shared by non-methylated tryptophan esters.
- [1] Karunakaran S, et al. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy. Biochem J. 2008;414(3):343-55. View Source
